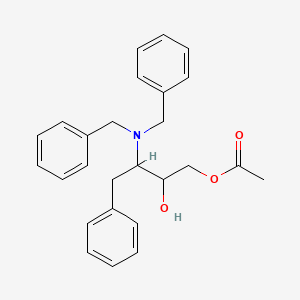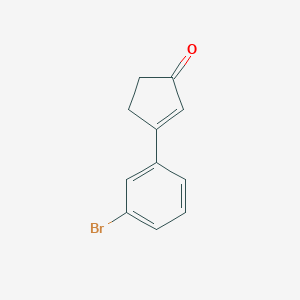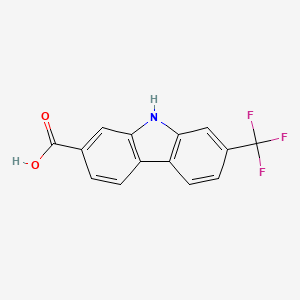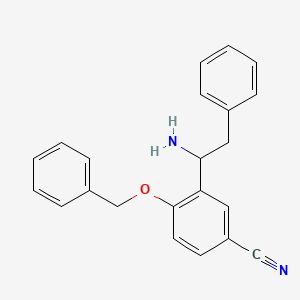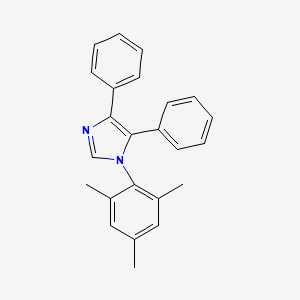
4,5-Diphenyl-1-(2,4,6-trimethylphenyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Diphenyl-1-(2,4,6-trimethylphenyl)-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with two phenyl groups and a 2,4,6-trimethylphenyl group attached to the imidazole ring, making it an interesting subject for chemical research and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diphenyl-1-(2,4,6-trimethylphenyl)-1H-imidazole typically involves the condensation of benzil with 2,4,6-trimethylaniline in the presence of ammonium acetate. The reaction is carried out under reflux conditions in glacial acetic acid. The general reaction scheme is as follows:
Benzil+2,4,6-Trimethylaniline+Ammonium Acetate→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as recrystallization and chromatography to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Diphenyl-1-(2,4,6-trimethylphenyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and trimethylphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of halogenated imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
4,5-Diphenyl-1-(2,4,6-trimethylphenyl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 4,5-Diphenyl-1-(2,4,6-trimethylphenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or receptors involved in disease pathways. The compound’s structure allows it to fit into active sites of enzymes, thereby blocking their activity. Additionally, it may interact with cellular membranes, affecting their permeability and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,5-Diphenyl-1H-imidazole
- 1-(2,4,6-Trimethylphenyl)-1H-imidazole
- 4,5-Diphenyl-2-methyl-1H-imidazole
Uniqueness
4,5-Diphenyl-1-(2,4,6-trimethylphenyl)-1H-imidazole is unique due to the presence of both diphenyl and trimethylphenyl groups, which confer distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for diverse applications compared to other imidazole derivatives.
Eigenschaften
CAS-Nummer |
647841-37-0 |
|---|---|
Molekularformel |
C24H22N2 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
4,5-diphenyl-1-(2,4,6-trimethylphenyl)imidazole |
InChI |
InChI=1S/C24H22N2/c1-17-14-18(2)23(19(3)15-17)26-16-25-22(20-10-6-4-7-11-20)24(26)21-12-8-5-9-13-21/h4-16H,1-3H3 |
InChI-Schlüssel |
JOXFOWIKGNLKIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)N2C=NC(=C2C3=CC=CC=C3)C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


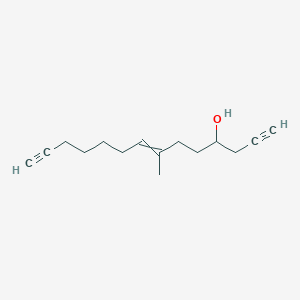
![N-Phenyl-2,3-di(propan-2-yl)-3H-imidazo[4,5-g]quinazolin-8-amine](/img/structure/B12611059.png)
![5-Bromo-3-(phenylsulfanyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12611060.png)
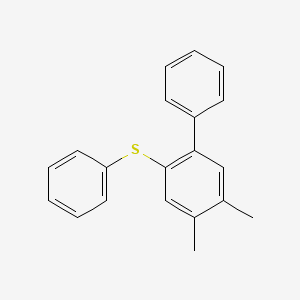
![[(2S,5R)-5-(3-Nitro-1H-1,2,4-triazol-1-yl)-2,5-dihydrofuran-2-yl]methanol](/img/structure/B12611066.png)
![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)-](/img/structure/B12611088.png)
![1-Propanamine, 3-chloro-N-[(3-methoxyphenyl)methylene]-](/img/structure/B12611095.png)
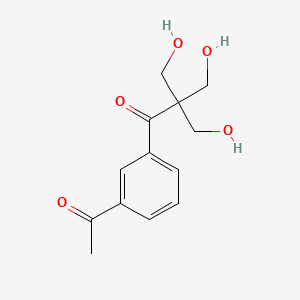
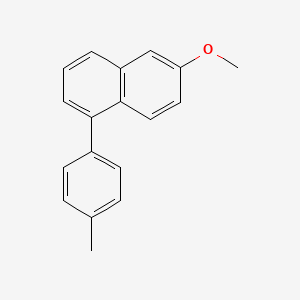
![[2-(Piperidin-3-yl)phenyl]methanol](/img/structure/B12611110.png)
